molecular formula C25H21NO5 B2439592 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923114-05-0

3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2439592
CAS No.: 923114-05-0
M. Wt: 415.445
InChI Key: CGDIYGNMLNYZSX-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a chromen-4-one core, which is a common structural motif in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methylphenylacetic acid to form the corresponding chalcone. This intermediate is then cyclized to form the chromen-4-one core. The final step involves the amidation of the chromen-4-one with 3,4-dimethoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but optimized for large-scale synthesis. This would involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy groups can also contribute to its antioxidant activity by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(4-methylphenyl)benzamide
  • 3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-4-methoxy-benzamide

Uniqueness

3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its chromen-4-one core, which is not present in the similar compounds listed above. This structural feature contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-5-4-6-16(11-15)23-14-20(27)19-13-18(8-10-21(19)31-23)26-25(28)17-7-9-22(29-2)24(12-17)30-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDIYGNMLNYZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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